molecular formula C23H17F3N2O3 B2437947 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922081-90-1

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2437947
CAS RN: 922081-90-1
M. Wt: 426.395
InChI Key: IPMUDTGHSQJIAP-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H17F3N2O3 and its molecular weight is 426.395. The purity is usually 95%.
BenchChem offers high-quality N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a compound that has been explored for its synthesis and chemical reactivity. Research demonstrates a variety of synthetic pathways and reactions involving similar dibenzo[b,f][1,4]oxazepine derivatives. For instance, the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities using a readily available chiral ligand and a zinc source under an air atmosphere (Munck et al., 2017). Furthermore, a biomass-involved strategy for synthesizing N-arylated dibenzo[b,e][1,4]oxazepin derivatives among other benzo-fused N-heterocycles has been established, showcasing the versatility of these compounds in constructing novel heterocyclic structures (Zhang et al., 2015).

Enantioselective Synthesis

Enantioselective synthesis involving dibenzo[b,f][1,4]oxazepines has also been explored. For example, dibenzo[b,f][1,4]oxazepines underwent enantioselective alkylation with diethylzinc catalyzed by a chiral complex, obtaining chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. This represents the first example of enantioselective addition of diethylzinc to cyclic aldimines (Munck et al., 2017).

Pharmacological Potential

While this specific compound's pharmacological potential was not directly found in the literature, research on structurally related compounds such as carbamazepine and its metabolites suggests that dibenzo[b,f]oxazepine derivatives have significant biological activity, including but not limited to CNS effects and potential antiepileptic properties. For example, the metabolism of carbamazepine, a closely related compound, involves the formation of a key metabolite through enzymatic hydrolysis, indicating the potential for diverse biological activities within this chemical class (Bellucci et al., 1987).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3/c1-2-28-18-9-5-6-10-20(18)31-19-12-11-14(13-16(19)22(28)30)27-21(29)15-7-3-4-8-17(15)23(24,25)26/h3-13H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMUDTGHSQJIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

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